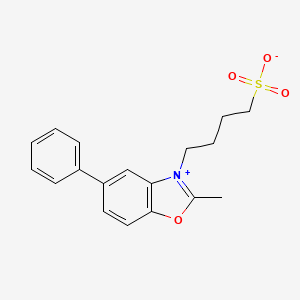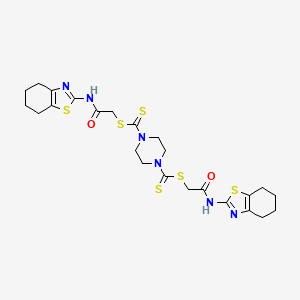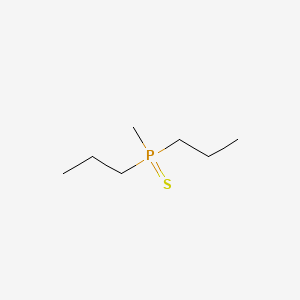
Erabutoxin b (reduced)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erabutoxin b (reduced) is a neurotoxic peptide derived from the venom of the sea snake Laticauda semifasciata. It belongs to the family of short-chain α-neurotoxins, which are known for their ability to bind to nicotinic acetylcholine receptors and inhibit neurotransmission. This compound has been extensively studied for its structural properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erabutoxin b (reduced) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of erabutoxin b (reduced) is not common due to its specialized nature and the complexity of its synthesis. advancements in peptide synthesis technologies and biotechnological methods may facilitate larger-scale production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Erabutoxin b (reduced) can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modification of specific amino acid residues to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine.
Major Products
The major products of these reactions include various oxidized and reduced forms of erabutoxin b, as well as modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Erabutoxin b (reduced) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and folding.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its role in neurotransmission.
Medicine: Potential therapeutic applications in treating neuromuscular disorders and as a tool for studying receptor function.
Industry: Limited industrial applications, primarily used in research and development settings.
Wirkmechanismus
Erabutoxin b (reduced) exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal action of acetylcholine, leading to a blockade of neurotransmission and resulting in muscle paralysis. The molecular targets include the α-subunits of the nicotinic acetylcholine receptor, and the pathways involved are primarily related to cholinergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Erabutoxin b (reduced) can be compared with other short-chain α-neurotoxins such as:
α-Bungarotoxin: Derived from the venom of the banded krait (), it also binds to nicotinic acetylcholine receptors but has different binding affinities and specificities.
α-Cobratoxin: Found in the venom of the cobra (), it shares structural similarities with erabutoxin b but differs in its pharmacological properties.
Erabutoxin a: Another neurotoxin from , it has a similar structure but distinct biological activities.
Erabutoxin b (reduced) is unique due to its specific amino acid sequence and the particular way it interacts with nicotinic acetylcholine receptors, making it a valuable tool for scientific research.
Eigenschaften
CAS-Nummer |
11091-64-8 |
|---|---|
Molekularformel |
C7H17PS |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
methyl-dipropyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17PS/c1-4-6-8(3,9)7-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
HTRZYYMHYRTJFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=S)(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


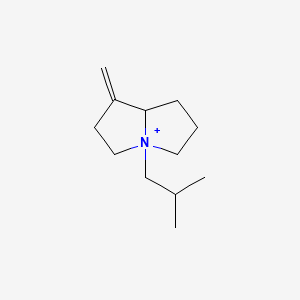
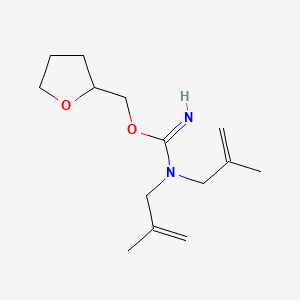

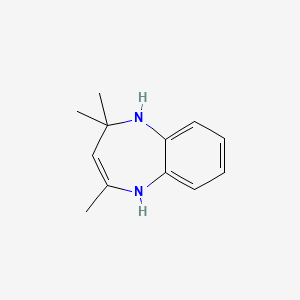
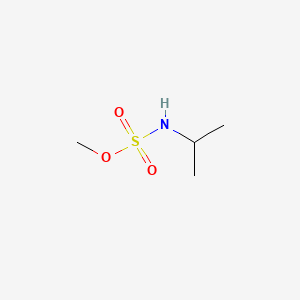
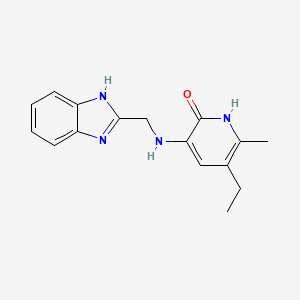
![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)
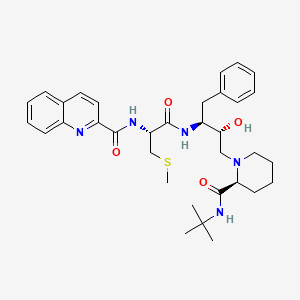


![14-Phenyl-5,14-dihydronaphtho[2,3-a]phenazine-8,13-dione](/img/structure/B12797186.png)

